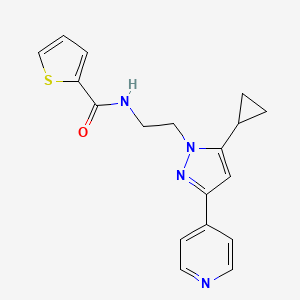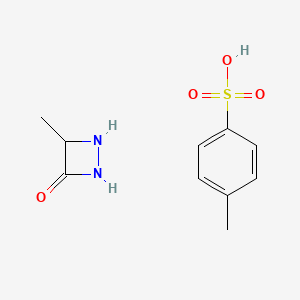![molecular formula C9H20BNO4S B2526022 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide CAS No. 2377606-93-2](/img/structure/B2526022.png)
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H20BNO4S and its molecular weight is 249.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methane and Its Derivatives in Scientific Research
Methane (CH4) and its derivatives play a significant role in various scientific research areas, ranging from environmental sciences to material chemistry. Despite the absence of direct references to "N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide," the following applications highlight the importance of related compounds:
Environmental Impact and Methanogenesis
- Methane as a Greenhouse Gas : Methane is a potent greenhouse gas with significant environmental impact. Research on methane's sources, including microbial methanogenesis, helps understand its role in climate change and potential mitigation strategies (Conrad, 2020).
- Methane Oxidation and Atmospheric Chemistry : Studies on methane oxidation are crucial for assessing methane's lifetime in the atmosphere and its overall contribution to global warming. The mechanisms of methane hydroxylation, for example, are important for both understanding atmospheric chemistry and developing cleaner industrial processes (Shilov & Shteinman, 2012).
Methanotrophs and Biotechnological Applications
- Methanotrophic Bacteria for Pollution Mitigation : Methanotrophs, bacteria that consume methane, have potential applications in reducing methane emissions from industrial sources and landfills. Their role in bioremediation of contaminated sites by converting methane to biomass and other valuable products is an area of active research (Strong, Xie, & Clarke, 2015).
Mécanisme D'action
Target of Action
The primary target of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is the 5-lipoxygenase-activating protein (FLAP). FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
This compound interacts with its target, FLAP, by binding to it. This binding regulates the activation of the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, a group of bioactive lipids that play a key role in inflammation .
Biochemical Pathways
The compound’s action affects the leukotriene synthesis pathway. By regulating the activation of the 5-lipoxygenase enzyme, it controls the production of leukotrienes. These bioactive lipids are involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases .
Pharmacokinetics
Its chemical stability has been indicated by a substantial energy gap between the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo), as revealed by density functional theory (dft) calculations .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of leukotriene production. This can lead to a decrease in inflammation and allergic reactions, potentially providing therapeutic benefits in related conditions .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature
Propriétés
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BNO4S/c1-8(2)9(3,4)15-10(14-8)6-7-11-16(5,12)13/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEUGHBERBEITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)
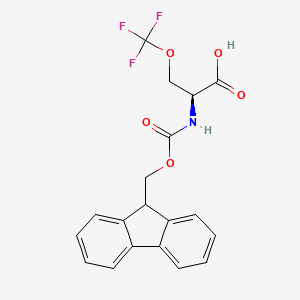
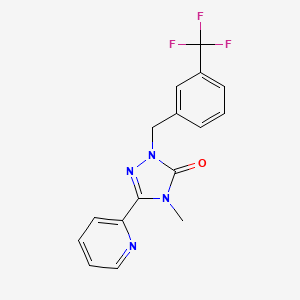
![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)

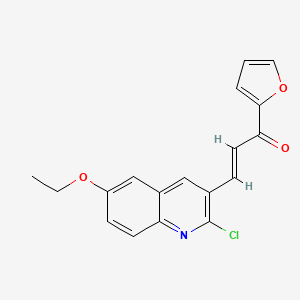
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)
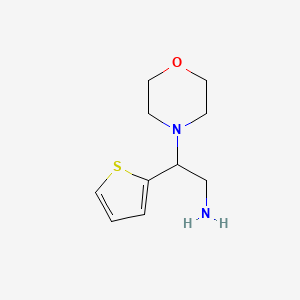
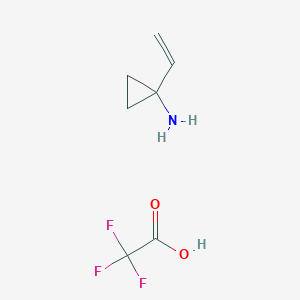
![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)
![N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2525959.png)

